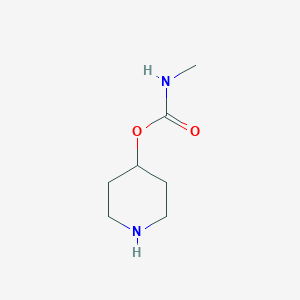

piperidin-4-yl N-methylcarbamate

Description

Properties

CAS No. |

550369-97-6 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

piperidin-4-yl N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O2/c1-8-7(10)11-6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,8,10) |

InChI Key |

NZRSUHUWIOYOOH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-4-yl N-methylcarbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of its salt . The advantage of this methodology includes the use of easily available commercial raw materials and shorter reaction times with high yields, making this process viable for large-scale manufacturing .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but is optimized for scalability. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of this compound oxides, while reduction may yield this compound hydrides. Substitution reactions can result in a variety of substituted carbamates with different functional groups.

Scientific Research Applications

Based on the search results, information regarding the applications of compounds containing piperidine and carbamate moieties can be found. However, there is no information about the applications of the specific compound "piperidin-4-yl N-methylcarbamate."

General Applications of Piperidine and Carbamate Derivatives:

- Drug Discovery: Piperidine/piperazine carbamates exhibit in vivo activity, increasing brain endocannabinoid levels and producing CB1-dependent behavioral effects in mice . These compounds can be tuned for MAGL-selective or dual MAGL-FAAH inhibition by attaching a substituted bisarylcarbinol or aryloxybenzyl moiety on the piperidine/piperazine ring .

- Antibacterial Activity: Certain piperidine derivatives have shown antibacterial activity against Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus and Enterococcus faecium .

- Anticancer Activity: Piperidine is reported to have anticancer properties .

- Chemical Synthesis: tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate is used as an intermediate in synthesizing complex organic molecules.

- Potential Biological Activity: tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate is studied for its potential biological activity, including interactions with enzymes and receptors.

- Therapeutic Applications: tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate is investigated for potential therapeutic applications, such as in developing new drugs.

- Pesticide Analysis: N-methyl carbamate pesticides and their metabolites can be determined in fruits and vegetables using reversed-phase liquid chromatography with fluorescence and mass spectrometric detection .

- Malaria treatment: 2,4-disubstituted imidazopyridine series was characterized by good in vitro activity against Plasmodium falciparum strains, high aqueous solubility and desirable physicochemical space .

Mechanism of Action

The mechanism of action of piperidin-4-yl N-methylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of specific biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-yl N-methylcarbamate belongs to a broader class of piperidine carbamates. Below is a comparative analysis with structurally related compounds, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Lipophilicity: The N-methylcarbamate group in this compound provides moderate lipophilicity (clogP ~1.2), balancing solubility and membrane permeability. Benzyl or tert-butyl substituents (e.g., benzyl carbamate, molecular weight 234.29) significantly increase molecular bulk and lipophilicity, favoring receptor binding in kinase inhibitors .

Bioactivity and Stability :

- This compound serves as a precursor in fentanyl analog synthesis, where carbamate stability allows controlled release of the active amine .

- In contrast, N,N-dimethylcarbamate derivatives exhibit prolonged metabolic stability due to reduced enzymatic cleavage of the dimethylated carbamate bond .

Structural Diversity in Drug Design: The tert-butyl carbamate in tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate introduces steric hindrance, which can modulate selectivity in kinase inhibitors like TrkA . Benzyl carbamates (e.g., benzyl N-(piperidin-4-yl)carbamate hydrochloride) are employed in peptide coupling reactions, leveraging their orthogonal protecting group properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for piperidin-4-yl N-methylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via carbamate formation through nucleophilic substitution or rearrangement reactions. For example, acetyl azide intermediates (e.g., methyl carbamate derivatives) undergo Curtius rearrangement under controlled thermal conditions to yield carbamates . Key variables include solvent choice (anhydrous methanol or dioxane), reaction temperature (60–100°C), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures reaction completion. Unexpected byproducts, such as urea derivatives, may arise if nucleophiles like amines compete during rearrangement; thus, inert atmospheres and precise reagent addition are critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring structure and methylcarbamate substitution. For instance, ¹H NMR typically shows distinct signals for piperidine protons (δ 1.5–3.5 ppm) and the N-methyl group (δ 2.8–3.1 ppm) . Infrared (IR) spectroscopy identifies carbamate carbonyl stretches (~1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 210–260 nm) assesses purity. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or unexpected byproducts during carbamate formation?

- Methodological Answer : Contradictions often stem from competing reaction pathways. For example, in piperidine-based carbamate synthesis, nucleophilic attack by amines (instead of azides) can produce urea derivatives . To mitigate this:

- Use protecting groups (e.g., tert-butyl carbamates) to block reactive amine sites .

- Optimize reaction kinetics via time-resolved FTIR or in-situ NMR to track intermediate formation.

- Computational modeling (e.g., density functional theory) predicts energy barriers for rearrangement vs. nucleophilic pathways, guiding condition adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.